Diisopropoxydimethylsilane

Description

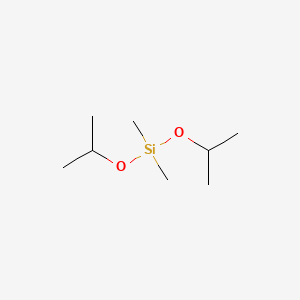

Diisopropoxydimethylsilane (DIDMS) is a silicon-based organometallic compound with the molecular formula C₈H₂₀O₂Si (calculated molecular weight: 162.34 g/mol). It features two isopropoxy (–O–C₃H₇) groups and two methyl (–CH₃) groups attached to a central silicon atom. DIDMS is primarily utilized as a precursor in polymerization reactions, particularly for synthesizing alkoxysilyl-functionalized monomers like DPE derivatives . Its steric hindrance from the bulky isopropoxy groups influences reactivity, making it suitable for controlled anionic copolymerization processes where slower hydrolysis rates are advantageous.

Properties

IUPAC Name |

dimethyl-di(propan-2-yloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20O2Si/c1-7(2)9-11(5,6)10-8(3)4/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXCAJONOPIXJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O[Si](C)(C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204309 | |

| Record name | Diisopropoxydimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5575-49-5 | |

| Record name | Dimethylbis(1-methylethoxy)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5575-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropoxydimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005575495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopropoxydimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropoxydimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Diisopropoxydimethylsilane can be synthesized through several methods. One common method involves the reaction of sodium isopropylate with isopropyl alcohol at 60 degrees Celsius for 3 hours . This reaction yields this compound with a high purity. Industrial production methods often involve similar reaction conditions but on a larger scale to meet commercial demands .

Chemical Reactions Analysis

Diisopropoxydimethylsilane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form silanols or siloxanes.

Reduction: It can be reduced to form silanes.

Substitution: It can undergo substitution reactions with halogens or other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Diisopropoxydimethylsilane (DIPDMS) is a silane compound with significant applications in various scientific fields, particularly in materials science, organic synthesis, and surface modification. This article explores its applications, supported by data tables and case studies from diverse and authoritative sources.

Surface Modification

DIPDMS is widely used for modifying surfaces to enhance their properties. It can be applied to glass, metals, and polymers to improve adhesion, hydrophobicity, and chemical resistance.

- Case Study: Glass Coating

A study demonstrated that treating glass substrates with DIPDMS significantly improved their hydrophobic properties, leading to reduced water adhesion and enhanced durability .

| Surface Type | Treatment Method | Result |

|---|---|---|

| Glass | DIPDMS vapor deposition | Increased hydrophobicity |

| Metal | DIPDMS silanization | Enhanced corrosion resistance |

Organic Synthesis

DIPDMS serves as a reagent in organic synthesis, particularly in the formation of siloxane networks and as a coupling agent in polymer chemistry.

- Case Study: Siloxane Network Formation

Research indicated that DIPDMS can effectively create siloxane networks through hydrolysis and condensation reactions, which are crucial for producing silicone elastomers used in various applications .

| Reaction Type | Reagent | Product |

|---|---|---|

| Hydrolysis | DIPDMS | Silanol intermediate |

| Condensation | Silanol + DIPDMS | Siloxane network |

Adhesives and Sealants

The compound is utilized in formulating adhesives and sealants due to its ability to enhance bonding strength between dissimilar materials.

- Case Study: Adhesive Formulation

An investigation found that incorporating DIPDMS into adhesive formulations improved bond strength and thermal stability compared to traditional silanes .

| Adhesive Type | Silane Type | Performance Improvement |

|---|---|---|

| Silicone adhesive | DIPDMS | Increased bond strength |

| Polyurethane adhesive | Traditional silane | Lower thermal stability |

Catalysis

DIPDMS can act as a catalyst or co-catalyst in various chemical reactions, particularly in the synthesis of organosilicon compounds.

- Case Study: Catalytic Activity

Studies have shown that DIPDMS enhances the catalytic activity of certain metal complexes in cross-coupling reactions, leading to higher yields of desired products .

| Reaction Type | Catalyst Used | Yield Improvement |

|---|---|---|

| Cross-coupling | Metal complex + DIPDMS | Up to 30% higher yield |

Mechanism of Action

The mechanism by which diisopropoxydimethylsilane exerts its effects involves its ability to act as a reagent or catalyst in various chemical reactions. Its molecular structure allows it to interact with other molecules, facilitating reactions such as polymerization and substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Diethoxydimethylsilane (DEDMS)

Dichlorodimethylsilane (DCDMS)

- Molecular Formula : C₂H₆Cl₂Si

- Molecular Weight : 129.06 g/mol

- Key Differences :

Hexamethyldisiloxane (HMDSO)

- Molecular Formula : C₆H₁₈OSi₂

- Molecular Weight : 162.38 g/mol (CAS 107-46-0)

- Key Differences: A disiloxane with two trimethylsilyl groups (–Si(CH₃)₃) linked by an oxygen atom. Non-reactive under ambient conditions, serving as a solvent or silicone precursor. Lacks alkoxy groups, making it chemically inert compared to DIDMS .

1,3-Diisopropoxytetramethyldisiloxane (DIPTDS)

- Molecular Formula : C₁₀H₂₆O₃Si₂

- Molecular Weight : 250.48 g/mol (CAS 18106-50-8)

- Key Differences :

Data Table: Comparative Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Reactivity | Key Applications |

|---|---|---|---|---|---|

| Diisopropoxydimethylsilane | Not Provided | C₈H₂₀O₂Si | 162.34 | Moderate | Polymerization, DPE synthesis |

| Diethoxydimethylsilane | Not Provided | C₆H₁₆O₂Si | 148.28 | High | Monomer synthesis |

| Dichlorodimethylsilane | 75-78-5 | C₂H₆Cl₂Si | 129.06 | Very High | Silicone production |

| Hexamethyldisiloxane | 107-46-0 | C₆H₁₈OSi₂ | 162.38 | Low | Solvent, silicone precursor |

| 1,3-Diisopropoxytetramethyldisiloxane | 18106-50-8 | C₁₀H₂₆O₃Si₂ | 250.48 | Moderate | Lubricants, crosslinking agents |

Reactivity and Functional Group Analysis

- Alkoxy vs. Chloro Groups : DIDMS and DEDMS exhibit controlled reactivity due to alkoxy groups, whereas DCDMS’s chlorine atoms enable rapid hydrolysis but require careful handling .

- Steric Effects : Larger isopropoxy groups in DIDMS reduce nucleophilic attack rates compared to ethoxy or chloro substituents, favoring applications requiring delayed condensation .

- Disiloxane vs. Monomeric Silanes: HMDSO and DIPTDS, with siloxane backbones, are less reactive than monomeric silanes like DIDMS, making them suitable for inert matrices or high-temperature uses .

Biological Activity

Diisopropoxydimethylsilane (DIPDMS) is an organosilicon compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with DIPDMS, supported by data tables and case studies.

Overview of this compound

This compound is a silane compound characterized by its two isopropoxy groups and two methyl groups attached to silicon. Its unique structure allows it to interact with biological systems in various ways, leading to a range of biological activities.

Anticancer Activity

Research has indicated that DIPDMS exhibits notable anticancer properties. In a study evaluating the effects of various silanes on cancer cell lines, DIPDMS demonstrated significant cytotoxicity against several human cancer cell lines, including HeLa (cervical cancer), A-549 (lung cancer), and MCF-7 (breast cancer). The IC50 values, which indicate the concentration required to inhibit 50% of cell viability, were determined using the MTS assay.

Table 1: IC50 Values of this compound Against Human Cancer Cell Lines

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 78.72 |

| A-549 | 49.79 |

| MCF-7 | 60.70 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through various pathways, including the mitochondrial pathway and caspase activation .

Antimicrobial Activity

DIPDMS has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC Value (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 16 |

The antimicrobial activity is thought to result from disruption of bacterial cell membranes and interference with metabolic processes .

The biological activity of DIPDMS can be attributed to several mechanisms:

- Cell Membrane Disruption : The hydrophobic nature of DIPDMS allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.

- Apoptosis Induction : Evidence suggests that DIPDMS can activate apoptotic pathways in cancer cells, promoting programmed cell death.

- Enzyme Inhibition : DIPDMS may inhibit specific enzymes involved in cellular metabolism, further contributing to its cytotoxic effects.

Case Studies and Research Findings

- Study on Cancer Cell Lines : A detailed study evaluated the effects of DIPDMS on various cancer cell lines, revealing significant cytotoxicity and apoptosis induction. The research highlighted the importance of concentration and exposure time in determining the effectiveness of DIPDMS .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of DIPDMS against common pathogens. The findings demonstrated its potential as a therapeutic agent in treating bacterial infections, particularly those resistant to conventional antibiotics .

- Structural Activity Relationship : Research into the structural modifications of silane compounds has provided insights into how variations in chemical structure can enhance biological activity. This information is crucial for developing more effective derivatives based on DIPDMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.